molecular formula C6H12ClNO3 B13884515 chloromethyl N-(3-methoxypropyl)carbamate

chloromethyl N-(3-methoxypropyl)carbamate

Cat. No.: B13884515
M. Wt: 181.62 g/mol
InChI Key: WTFQVVBYYNAQIF-UHFFFAOYSA-N
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Description

Chloromethyl N-(3-methoxypropyl)carbamate is an organic compound with the molecular formula C6H12ClNO3. It is a carbamate derivative, which is a class of compounds known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloromethyl group and a methoxypropyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl N-(3-methoxypropyl)carbamate typically involves the reaction of chloromethyl chloroformate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

ClCH2OCOCl+NH2CH2CH2OCH3ClCH2OCO-NH-CH2CH2OCH3+HCl\text{ClCH}_2\text{OCOCl} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{ClCH}_2\text{OCO-NH-CH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} ClCH2​OCOCl+NH2​CH2​CH2​OCH3​→ClCH2​OCO-NH-CH2​CH2​OCH3​+HCl

This reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl N-(3-methoxypropyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Various substituted carbamates.

    Hydrolysis: 3-methoxypropylamine and carbon dioxide.

    Oxidation and Reduction: Depending on the specific reaction, different oxidized or reduced products can be formed.

Scientific Research Applications

Chloromethyl N-(3-methoxypropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl N-(3-methoxypropyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can react with nucleophilic amino acid residues in enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes involved in critical biological processes .

Comparison with Similar Compounds

Chloromethyl N-(3-methoxypropyl)carbamate can be compared with other carbamate derivatives, such as:

    Methyl carbamate: A simpler carbamate with a methyl group instead of the chloromethyl and methoxypropyl groups.

    Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.

    Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

chloromethyl N-(3-methoxypropyl)carbamate

InChI

InChI=1S/C6H12ClNO3/c1-10-4-2-3-8-6(9)11-5-7/h2-5H2,1H3,(H,8,9)

InChI Key

WTFQVVBYYNAQIF-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)OCCl

Origin of Product

United States

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